

Physical properties of 1-(3-Bromopropoxy)-4-chlorobenzene

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Compound of Interest

Compound Name: 1-(3-Bromopropoxy)-4-chlorobenzene

Cat. No.: B1267353

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An In-depth Technical Guide on the Physical Properties of **1-(3-Bromopropoxy)-4-chlorobenzene**

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of **1-(3-Bromopropoxy)-4-chlorobenzene**. It is intended for researchers, scientists, and professionals in the field of drug development. This document includes a detailed summary of its physical characteristics, experimental protocols for its synthesis, and its potential applications in pharmaceutical research. All quantitative data are presented in a structured tabular format for ease of comparison. Additionally, logical and experimental workflows are visualized using diagrams to enhance understanding.

Introduction

1-(3-Bromopropoxy)-4-chlorobenzene is a halogenated aromatic ether. Its bifunctional nature, possessing both a reactive bromopropyl group and a chlorobenzene moiety, makes it a valuable intermediate in organic synthesis. The presence of two different halogen atoms at different positions allows for selective chemical transformations, rendering it a versatile building block for the synthesis of more complex molecules, particularly in the development of new pharmaceutical agents. This guide aims to consolidate the available data on its physical properties and provide standardized methodologies relevant to its synthesis and characterization.

Chemical Identity

Identifier	Value
IUPAC Name	1-(3-Bromopropoxy)-4-chlorobenzene[1][2]
CAS Number	27983-04-6[1][2]
Molecular Formula	C9H10BrClO[2][3][4][5]
Molecular Weight	249.53 g/mol [2][3][4]
InChI Key	QVEAVDHTWIVBSX-UHFFFAOYSA-N[1][2]
Canonical SMILES	<chem>C1=CC(=CC=C1Cl)OCCCBBr</chem>
Synonyms	3-bromopropyl 4-chlorophenyl ether, Benzene, 1-(3-bromopropoxy)-4-chloro-[3]

Physical and Chemical Properties

The physical and chemical properties of **1-(3-Bromopropoxy)-4-chlorobenzene** are crucial for its handling, storage, and application in synthetic chemistry. These properties are summarized in the table below.

Property	Value
Physical Form	Pale-yellow to Yellow-brown Liquid[1]
Boiling Point	303.5 ± 22.0 °C at 760 mmHg[3]
Density	1.5 ± 0.1 g/cm ³ [3]
Flash Point	137.3 ± 22.3 °C[3]
LogP (Octanol/Water Partition Coefficient)	3.98[3]
Vapor Pressure	0.0 ± 0.6 mmHg at 25°C[3]
Index of Refraction	1.552[3]
Purity	95%[1]
Storage Temperature	2-8 °C[1]

Experimental Protocols

Synthesis of 1-(3-Bromopropoxy)-4-chlorobenzene via Williamson Ether Synthesis

This protocol describes a general method for the synthesis of **1-(3-Bromopropoxy)-4-chlorobenzene** from 4-chlorophenol and 1,3-dibromopropane.

Materials:

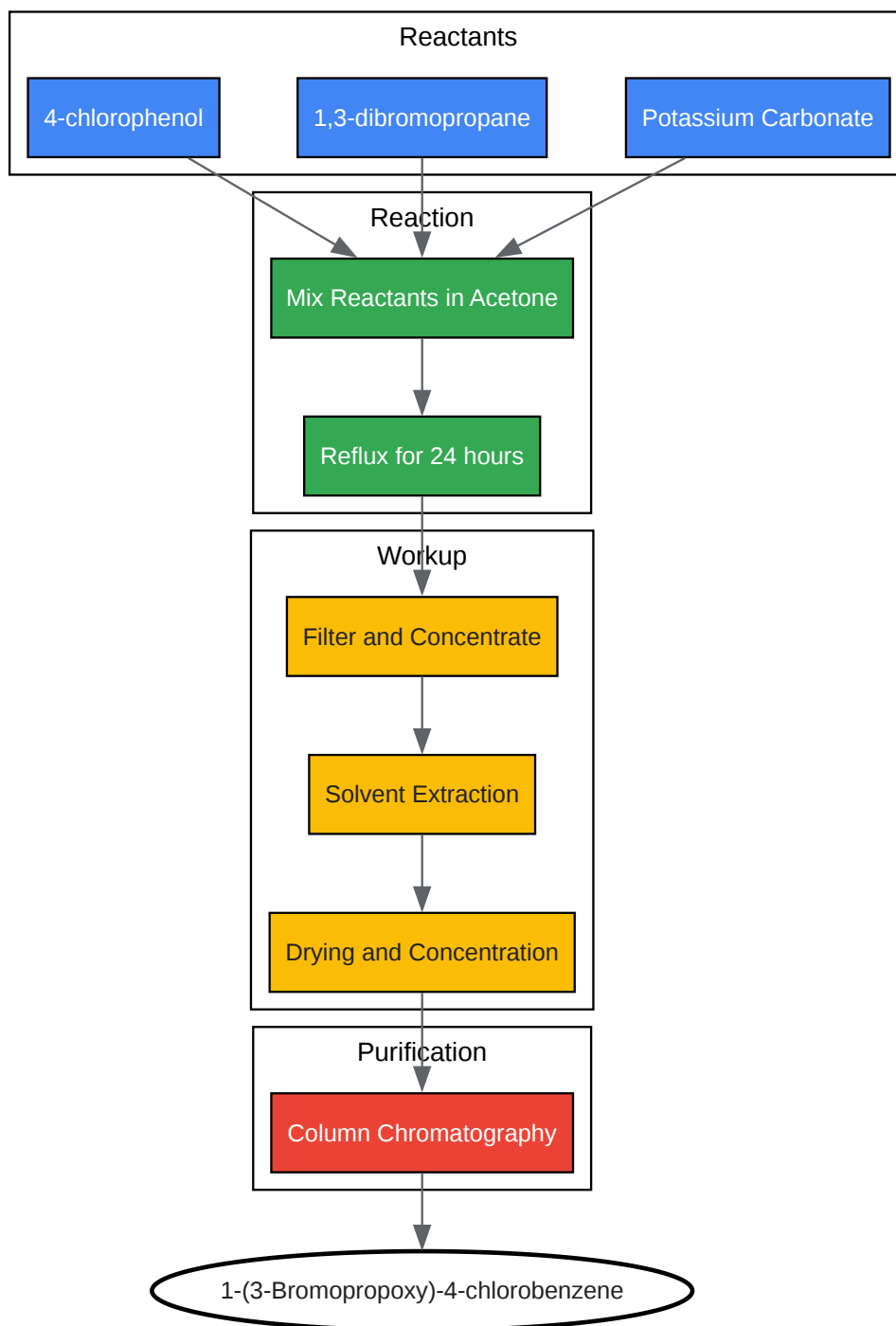
- 4-chlorophenol
- 1,3-dibromopropane
- Potassium carbonate (K_2CO_3)
- Acetone
- Diethyl ether
- Deionized water
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ($MgSO_4$)

Procedure:

- To a solution of 4-chlorophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
- Stir the mixture at room temperature for 15 minutes.
- Add 1,3-dibromopropane (1.2 eq) to the reaction mixture.
- Reflux the reaction mixture for 24 hours, monitoring the progress by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate.

- Concentrate the filtrate under reduced pressure to remove the acetone.
- Dissolve the residue in diethyl ether and wash with deionized water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel to yield **1-(3-Bromopropoxy)-4-chlorobenzene**.

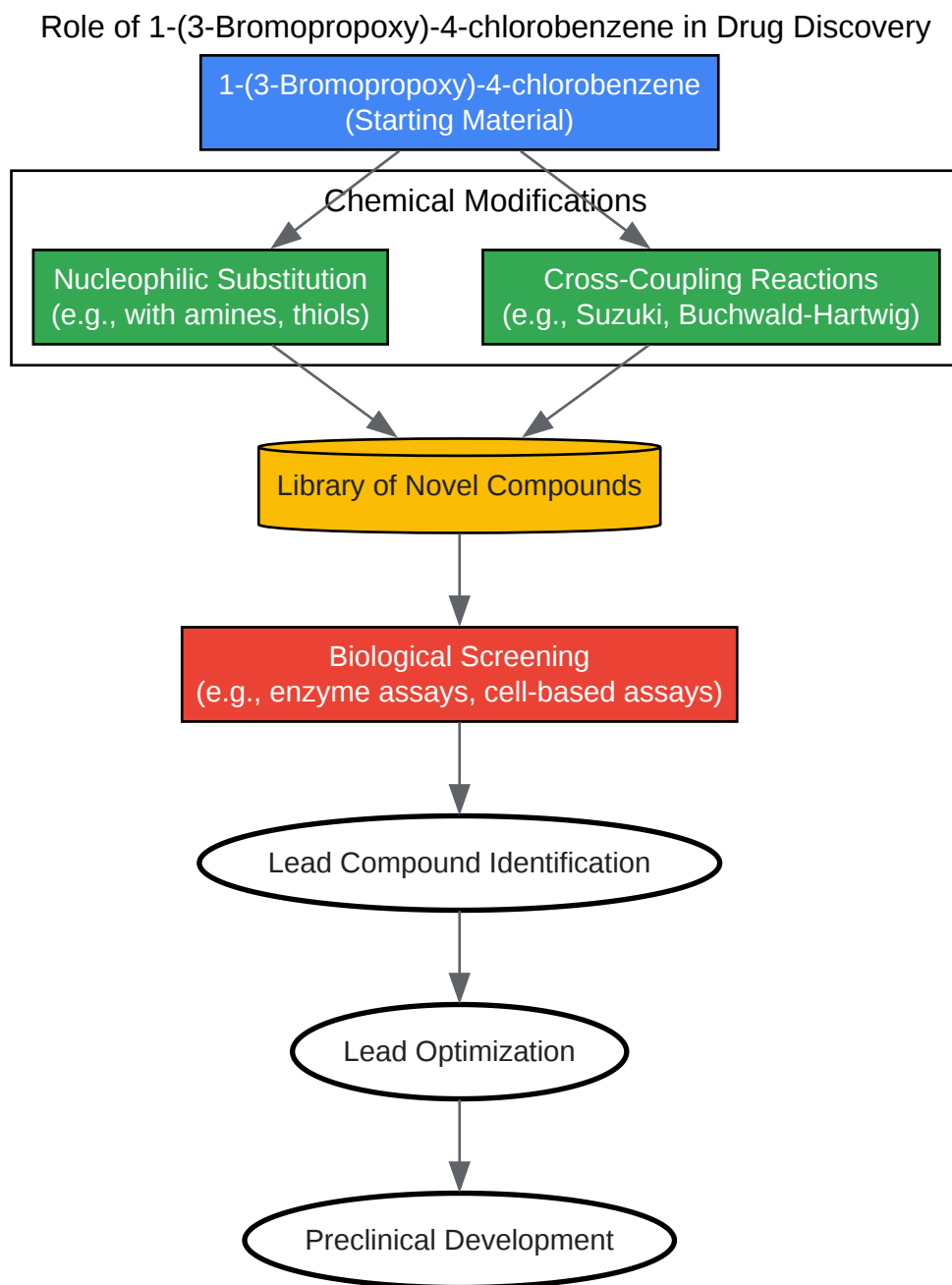
Synthesis Workflow for 1-(3-Bromopropoxy)-4-chlorobenzene

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Caption: A general experimental workflow for the synthesis of **1-(3-Bromopropoxy)-4-chlorobenzene**.

Applications in Drug Discovery

1-(3-Bromopropoxy)-4-chlorobenzene serves as a key intermediate in the synthesis of various biologically active molecules. The bromopropyl chain can be functionalized through nucleophilic substitution, while the chlorobenzene ring can participate in cross-coupling reactions, allowing for the construction of a diverse range of chemical scaffolds for drug discovery.



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Caption: Logical workflow illustrating the use of **1-(3-Bromopropoxy)-4-chlorobenzene** as an intermediate in a drug discovery pipeline.

Safety Information

1-(3-Bromopropoxy)-4-chlorobenzene should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has summarized the key physical properties of **1-(3-Bromopropoxy)-4-chlorobenzene**, a versatile chemical intermediate. The provided data and protocols are intended to support researchers in its safe and effective use in organic synthesis and drug discovery endeavors. The structured presentation of its properties and the visual representation of its synthetic and application workflows aim to facilitate a deeper understanding of this compound's utility in the scientific community.

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